molecular formula C12H20N5O4P B562748 Adefovir-d4 Diethyl Ester CAS No. 1189929-36-9

Adefovir-d4 Diethyl Ester

Cat. No. B562748
M. Wt: 333.321
InChI Key: SACBMARVYGBCAK-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adefovir-d4 Diethyl Ester is a biochemical used for proteomics research . It is the labelled analogue of Adefovir Diethyl Ester, which is a phosphonate ester of Adefovir, an antiviral agent . Its molecular formula is C12H16D4N5O4P and it has a molecular weight of 333.32 .


Synthesis Analysis

An improved synthesis of the antiviral drug adefovir, which includes Adefovir-d4 Diethyl Ester, has been presented . The synthesis process had issues with capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target . A systematic study led to the identification of an iodide reagent which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions . The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF .


Molecular Structure Analysis

The molecular structure of Adefovir-d4 Diethyl Ester is represented by the formula C12H16D4N5O4P . This structure is an acyclic nucleotide analog of adenosine monophosphate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Adefovir-d4 Diethyl Ester include the use of an iodide reagent for higher yields and the use of a novel tetrabutylammonium salt of adenine for alkylations in solvents other than DMF . The regioselectivity is affected by the substitution pattern of the nucleobase .


Physical And Chemical Properties Analysis

Adefovir-d4 Diethyl Ester has a molecular weight of 333.32 . It is an acyclic nucleotide analog with the molecular formula C12H16D4N5O4P .

Scientific Research Applications

Enhancing Transdermal and Topical Delivery

A study highlighted the use of a permeation enhancer, DDAK, to increase the transdermal and topical delivery of Adefovir. This approach significantly enhanced Adefovir flux through porcine skin, suggesting an alternative to established routes of administration. The enhancer increased the thermodynamic activity and skin distribution coefficient of Adefovir, offering a potential method for improving the administration of acyclic nucleoside phosphonates like Adefovir (Vávrová et al., 2008).

Metabolism and Intracellular Life

Another study on the metabolism of Adefovir in hepatic cells underscored the drug's effective phosphorylation and prolonged intracellular half-life, forming a basis for its efficacy in treating chronic hepatitis B. The study revealed Adefovir's more efficient phosphorylation in primary hepatocytes compared to cell lines, highlighting its metabolism pathway and potential for therapeutic applications (Ray et al., 2004).

Alkoxyalkyl Prodrugs Enhancement

Research into alkoxyalkyl esters of acyclic nucleoside phosphonates, including Adefovir, has shown that esterification with an alkoxyalkyl group can eliminate undesirable features such as low oral bioavailability and renal toxicity. These modified drugs display improved antiviral activity and pharmacokinetic properties, offering a novel approach to enhancing the medicinal properties of drugs like Adefovir (Hostetler, 2009).

Ion-pair Formation to Improve Permeation

The formation of ion pairs has been investigated as a method to enhance the intestinal permeation of Adefovir, aiming to improve its oral bioavailability. This research demonstrated that ion-pairing with certain counter-ions could significantly increase the lipophilicity and apparent permeability of Adefovir, presenting a promising strategy for improving its pharmacological profile (Darsazan et al., 2018).

Electrochemical Detection for Quantitative Analysis

A novel approach involving zirconium molybdate nanocomposites has been developed for the sensitive and selective electrochemical detection of Adefovir. This method aims at facilitating the quantitative analysis of Adefovir in clinical settings, highlighting its significance in monitoring drug levels for therapeutic efficacy and safety (Li et al., 2022).

Safety And Hazards

Adefovir-d4 Diethyl Ester can cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation .

Future Directions

The improved synthesis of Adefovir-d4 Diethyl Ester has opened up possibilities for the synthesis of several new adefovir analogues . This highlights the versatility of the approach and could lead to the development of new antiviral drugs .

properties

CAS RN

1189929-36-9

Product Name

Adefovir-d4 Diethyl Ester

Molecular Formula

C12H20N5O4P

Molecular Weight

333.321

IUPAC Name

9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine

InChI

InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2

InChI Key

SACBMARVYGBCAK-NZLXMSDQSA-N

SMILES

CCOP(=O)(COCCN1C=NC2=C1N=CN=C2N)OCC

synonyms

P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester;  [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.